OGA Potency: Thiamet G vs. NAG-thiazoline and PUGNAc
Thiamet G demonstrates significantly greater potency for human O-GlcNAcase (OGA) compared to the foundational transition-state analog NAG-thiazoline and the broadly used inhibitor PUGNAc. In direct kinetic assays, Thiamet G inhibits human OGA with a Ki of 21 nM [1]. In contrast, NAG-thiazoline exhibits a Ki of 480 nM, and PUGNAc exhibits a Ki of 52 nM for the same enzyme [2]. This represents a 23-fold and 2.5-fold improvement in binding affinity, respectively, establishing Thiamet G as the more potent tool compound for achieving near-complete target engagement at lower concentrations.
| Evidence Dimension | Inhibitory constant (Ki) for human O-GlcNAcase (OGA) |
|---|---|
| Target Compound Data | Ki = 21 nM |
| Comparator Or Baseline | NAG-thiazoline: Ki = 480 nM; PUGNAc: Ki = 52 nM |
| Quantified Difference | 23-fold more potent than NAG-thiazoline; 2.5-fold more potent than PUGNAc |
| Conditions | In vitro enzyme inhibition assay using recombinant human O-GlcNAcase. |
Why This Matters
Higher potency enables lower working concentrations, reducing the risk of off-target effects and conserving valuable compound during large-scale in vivo studies.
- [1] Yuzwa, S.A., et al. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nat Chem Biol. 2008 Aug;4(8):483-90. View Source
- [2] Dennis, R.J., et al. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. J Am Chem Soc. 2006;128(48):15368-15369. View Source
